4-Cyclohexylmorpholine

Description

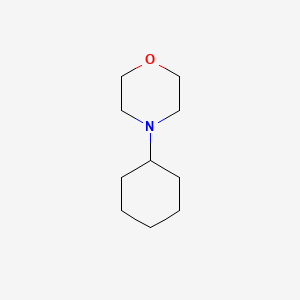

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKHZWFIIVVNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214471 | |

| Record name | Morpholine, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6425-41-8 | |

| Record name | Cyclohexylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyclohexylmorpholine CAS number and properties

An In-depth Technical Guide to 4-Cyclohexylmorpholine for Scientific Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a tertiary amine featuring a cyclohexane ring attached to the nitrogen atom of a morpholine heterocycle. This unique structural combination imparts a range of useful physicochemical properties, establishing it as a significant intermediate in organic synthesis and industrial applications. While the morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of drug candidates, this compound itself is more prominently recognized for its role in materials science.[1][2] A Chinese patent highlights its utility as an intermediate, emulsifier, corrosion inhibitor, and notably as a catalyst in the production of polyurethane foams.[3] This guide provides a comprehensive technical overview of its synthesis, properties, characterization, and safety protocols, tailored for researchers, chemists, and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are fundamental to its application in research and development.

Identifiers and Structure

The compound is unambiguously identified by its CAS Registry Number and various chemical nomenclature systems.

-

IUPAC Name : this compound[4]

-

Common Synonyms : N-Cyclohexylmorpholine, Cyclohexylmorpholine[5]

-

Molecular Weight : 169.26 g/mol [4]

-

SMILES : C1CCC(CC1)N2CCOCC2[4]

The two-dimensional structure of this compound is depicted below.

Caption: 2D Structure of this compound.

Physicochemical Data

| Property | Value | Unit | Source |

| Appearance | Colorless to light yellow liquid | - | Commercial Suppliers |

| Boiling Point | 240.0 - 241.0 | °C | [3] |

| Molecular Weight | 169.26 | g/mol | [4] |

| LogP (Octanol/Water) | 1.651 | - | Crippen Method (Calculated) |

| LogS (Water Solubility) | -1.57 | log(mol/L) | Crippen Method (Calculated) |

| Storage Temperature | 2 - 8 | °C | Commercial Suppliers |

Synthesis Methodologies

Several synthetic routes to this compound have been developed, reflecting its utility. The choice of method often depends on the availability of starting materials, desired scale, and environmental considerations. Below are two distinct, field-proven approaches.

Method 1: Catalytic Amination

This industrial method involves a direct, solvent-free reaction between diethylene glycol and cyclohexylamine over a supported catalyst. The process is efficient and suitable for large-scale production.[3]

Causality and Rationale : This pathway leverages a catalytic amination/cyclization cascade. Diethylene glycol serves as the precursor for the morpholine ring, while cyclohexylamine provides the N-cyclohexyl moiety. The reaction proceeds under hydrogen pressure, which facilitates the reductive amination steps and maintains catalyst activity. The use of a fixed-bed reactor allows for continuous processing, enhancing throughput and simplifying product isolation. The absence of a solvent makes this an environmentally favorable "green" chemistry approach.

Caption: Workflow for Catalytic Amination Synthesis.

Experimental Protocol (Adapted from CN102229582A[3]) :

-

Charge a mixing tank with diethylene glycol and cyclohexylamine in a molar ratio between 1:2 and 1:10.

-

Pre-heat a fixed-bed reactor containing a supported catalyst (e.g., Ni-Cu-Zn/Al₂O₃) to the reaction temperature (140-240 °C).

-

Introduce hydrogen gas to pressurize the reactor to 0.6-1.8 MPa.

-

Pump the reactant mixture through the fixed-bed reactor at a volume space velocity of 0.1-0.4 h⁻¹.

-

The reactor output is passed through a condenser to collect the crude product mixture.

-

The final product, this compound, is purified from the crude mixture by fractional distillation, collecting the fraction boiling at 240-241 °C.

Method 2: Reductive Amination via Enamine Intermediate

This classic laboratory-scale synthesis involves a two-step process: the formation of an enamine from cyclohexanone and morpholine, followed by its reduction.

Causality and Rationale : This approach is a cornerstone of amine synthesis.

-

Step 1: Enamine Formation. The reaction between a ketone (cyclohexanone) and a secondary amine (morpholine) forms a carbinolamine intermediate, which readily dehydrates to the more stable enamine (1-morpholinocyclohexene). An acid catalyst (like p-toluenesulfonic acid) is used to protonate the carbonyl oxygen, activating the ketone for nucleophilic attack by the amine. The removal of water via a Dean-Stark apparatus drives the equilibrium towards the enamine product.

-

Step 2: Enamine Reduction. The C=C double bond of the enamine is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Palladium) is a highly effective method for this transformation, yielding the saturated tertiary amine.

Caption: Two-step Reductive Amination Pathway.

Experimental Protocol : Step 1: Synthesis of 1-Morpholinocyclohexene (Adapted from Organic Syntheses)

-

To a 1-L round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexanone (1.50 mol), morpholine (1.80 mol), p-toluenesulfonic acid (1.5 g), and toluene (300 mL).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing for 4-5 hours until water evolution ceases.

-

Cool the reaction mixture. The toluene solution of the crude enamine can be used directly in the next step or purified by vacuum distillation.

Step 2: Reduction of 1-Morpholinocyclohexene (Illustrative Protocol)

-

Transfer the toluene solution of 1-morpholinocyclohexene to a hydrogenation vessel.

-

Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 1-5 bar).

-

Stir the mixture vigorously at room temperature or with gentle heating (e.g., up to 80 °C) until hydrogen uptake ceases.[6]

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the toluene solvent.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of standard spectroscopic techniques. Spectral data is publicly available in databases such as the NIST Chemistry WebBook and PubChem.[4][5]

-

¹H NMR Spectroscopy : The proton NMR spectrum will show a complex set of overlapping signals for the aliphatic protons. Key expected regions include:

-

~2.5-2.7 ppm : Multiplets corresponding to the four protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH ₂-).

-

~3.6-3.8 ppm : Multiplets for the four protons on the carbons adjacent to the oxygen in the morpholine ring (-O-CH ₂-).

-

~1.0-2.4 ppm : A broad series of multiplets for the eleven protons of the cyclohexyl ring. The methine proton (-N-CH -) will be the most downfield in this group.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides clearer resolution of the carbon framework.

-

~67-68 ppm : Signal for the two carbons adjacent to the oxygen in the morpholine ring (C -O).

-

~60-65 ppm : Signal for the unique carbon of the cyclohexyl ring attached to the nitrogen (C -N).

-

~50-55 ppm : Signal for the two carbons adjacent to the nitrogen in the morpholine ring (C -N).

-

~25-35 ppm : Signals for the remaining five carbons of the cyclohexyl ring.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups.

-

2930-2850 cm⁻¹ : Strong C-H stretching vibrations from the cyclohexyl and morpholine CH₂ groups.

-

1115-1130 cm⁻¹ : A prominent C-O-C stretching band, characteristic of the ether linkage in the morpholine ring.

-

~1200-1000 cm⁻¹ : C-N stretching vibrations.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show:

-

Molecular Ion (M⁺) : A peak at m/z = 169, corresponding to the molecular weight of the compound.

-

Key Fragments : Common fragmentation patterns would include the loss of parts of the cyclohexyl ring or cleavage of the morpholine ring. A prominent peak at m/z = 126 is often observed.[4]

-

Applications and Relevance in Research

While not a widely known pharmaceutical agent itself, this compound serves as a valuable chemical intermediate and holds potential as a building block in drug discovery.

Industrial Applications

The primary documented use of this compound is as a specialty chemical. The patent literature explicitly identifies it as a catalyst for producing polyurethane foam.[3] In this context, tertiary amines are known to act as "blowing" catalysts (promoting the isocyanate-water reaction to generate CO₂) and "gelation" catalysts (promoting the isocyanate-polyol reaction to build the polymer network).[7] The specific properties of this compound likely influence the reaction kinetics and final foam properties.

Role in Medicinal Chemistry and Drug Development

The morpholine ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that appears in drugs active against a range of biological targets.[1][2] Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.

While there are no major drugs on the market that specifically feature the this compound substructure, its components are highly relevant:

-

Morpholine Scaffold : It is a key component of approved drugs like the anticancer agent Gefitinib and the antibiotic Linezolid.

-

Cyclohexyl Group : This lipophilic group is frequently used to fill hydrophobic pockets in protein targets, enhancing binding affinity.

Therefore, this compound represents a readily available building block for generating new chemical entities. Researchers can use it in "scaffold hopping" or lead optimization campaigns to explore new chemical space while retaining the favorable properties of the morpholine ring. It provides a pre-formed, rigid amine that can be used to introduce a specific lipophilic vector into a molecule, making it a valuable tool for synthetic and medicinal chemists.

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions. All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

GHS Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards[4]:

| Pictogram | GHS Code | Hazard Statement | Class |

|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |

|

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |

|

| H318 | Causes serious eye damage | Eye Damage (Cat. 1) |

|

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |

Handling and First Aid

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Engineering Controls : Use only in a chemical fume hood to avoid inhalation of vapors.

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Recommended storage is at 2-8 °C.

-

First Aid Measures :

-

Ingestion : If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

Skin Contact : Remove contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation occurs, seek medical attention.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

Inhalation : Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]

- 4. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Morpholine, 4-cyclohexyl- [webbook.nist.gov]

- 6. Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions [mdpi.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-Cyclohexylmorpholine molecular weight and formula

An In-Depth Technical Guide to 4-Cyclohexylmorpholine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 6425-41-8), a versatile heterocyclic amine of significant interest to the chemical, pharmaceutical, and materials science sectors. This document consolidates critical data on its molecular and physicochemical properties, outlines established synthetic methodologies, explores its applications as a chemical intermediate and catalyst, and provides rigorous safety and handling protocols. Designed for researchers, scientists, and professionals in drug development, this guide aims to be an authoritative resource, integrating technical data with practical, field-proven insights to support laboratory and commercial applications.

Core Chemical Identity and Molecular Characteristics

This compound is a tertiary amine featuring a cyclohexane ring bonded to the nitrogen atom of a morpholine scaffold. This unique structural combination imparts a balance of lipophilicity from the cyclohexyl group and polarity from the morpholine ether and amine functionalities, making it a valuable intermediate in organic synthesis.

Key Identifiers and Molecular Formula

The fundamental identifiers for this compound are summarized below, providing a clear basis for its identification and sourcing.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6425-41-8 | NIST[2], Cheméo[3] |

| Molecular Formula | C₁₀H₁₉NO | PubChem[1], NIST[2] |

| Synonyms | Cyclohexylmorpholine, N-Cyclohexylmorpholine | NIST[2], Cheméo[3] |

| InChI | InChI=1S/C10H19NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h10H,1-9H2 | PubChem[1], NIST[2] |

| SMILES | C1CCC(CC1)N2CCOCC2 | PubChem[1], Cheméo[3] |

Molecular Weight and Composition

Accurate molecular weight is critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source |

| Molecular Weight | 169.26 g/mol | PubChem[1] |

| Monoisotopic Mass | 169.146664230 Da | PubChem[1] |

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, as well as its storage requirements.

Key Physicochemical Data

| Property | Value | Unit | Source |

| Appearance | Colorless to light yellow liquid | ChemicalBook[4][5] | |

| Boiling Point | 239.6 (at 760 mmHg) | °C | Fluorochem[6] |

| Flash Point | 69.6 | °C | Fluorochem[6] |

| Density | 1.003 | g/cm³ | Fluorochem[6] |

| Octanol/Water Partition Coefficient (logP) | 1.651 - 1.77 | Cheméo[3][7], Fluorochem[6] | |

| Storage Temperature | 2-8 | °C | ChemicalBook[4][5] |

Spectroscopic Data

Spectroscopic analysis is essential for quality control and structural confirmation.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is available in databases such as SpectraBase, with characteristic peaks corresponding to C-H, C-N, and C-O-C bond vibrations.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide definitive structural confirmation.

-

Mass Spectrometry : Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook, which can be used for identification in complex mixtures.[2]

Synthesis and Reaction Pathways

This compound is a valuable building block, and its synthesis is a key topic for chemical professionals. Several synthetic routes have been established, often leveraging common starting materials.

Reductive Amination of Cyclohexanone

A prevalent and efficient method involves the reductive amination of cyclohexanone with morpholine. This reaction typically employs a reducing agent, such as sodium borohydride, in a suitable solvent like tetrahydrofuran (THF). This method is reported to achieve high yields, around 94%.[8]

Experimental Protocol: Reductive Amination

-

In a round-bottom flask, dissolve morpholine and cyclohexanone in tetrahydrofuran (THF).

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via distillation or column chromatography to yield pure this compound.

Catalytic Amination of Diethylene Glycol

An alternative industrial method involves the catalytic amination of diethylene glycol with cyclohexylamine over a supported catalyst under hydrogen pressure.[8] This process is suitable for large-scale production.

Workflow for Reductive Amination Synthesis

Caption: Reductive amination workflow for this compound synthesis.

Applications in Research and Drug Development

The morpholine moiety is a privileged structure in medicinal chemistry, known for enhancing aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[9] this compound serves as a key precursor for more complex molecules in this domain.

Intermediate in Pharmaceutical Synthesis

This compound is utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its structure can be found in analogues of dissociative anesthetics like phencyclidine (PCP), where it replaces the piperidine ring.[10] The morpholine ring often imparts favorable properties such as improved water solubility and can modulate receptor binding affinity.[9]

Role as a Catalyst and Reagent

Beyond its role as a structural component, this compound can act as a base catalyst in organic reactions. It is also employed as an emulsifying agent and a corrosion inhibitor, highlighting its industrial versatility.[8]

Logical Relationship in Drug Discovery

Caption: Role of this compound in drug discovery.

Safety, Handling, and Toxicology

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

H411: Toxic to aquatic life with long lasting effects.

Safe Handling and Storage Protocol

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[11][12] Keep away from heat, sparks, and open flames.[11]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][11] Recommended storage is at 2-8°C.[4][5]

First-Aid and Emergency Procedures

Emergency Response Flowchart

Caption: First-aid procedures for this compound exposure.

Conclusion

This compound is a foundational chemical with significant utility, particularly in the realm of organic synthesis and pharmaceutical development. Its well-defined physicochemical properties, established synthetic routes, and the advantageous characteristics of the morpholine scaffold make it a compound of continuing interest. However, its hazardous properties necessitate rigorous safety and handling practices. This guide provides the essential technical knowledge for researchers and developers to utilize this compound effectively and safely in their work.

References

- 1. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine, 4-cyclohexyl- [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. This compound CAS#: 6425-41-8 [chemicalbook.com]

- 5. This compound | 6425-41-8 [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Morpholine, 4-cyclohexyl- (CAS 6425-41-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

4-Cyclohexylmorpholine spectral data analysis

An In-depth Technical Guide to the Spectral Analysis of 4-Cyclohexylmorpholine

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (C₁₀H₁₉NO), a saturated heterocyclic compound relevant in synthetic chemistry and as a building block in drug development. As a tertiary amine, its structural verification is paramount for ensuring purity, reaction success, and biological efficacy in downstream applications. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Electron Ionization Mass Spectrometry (EI-MS), and Infrared (IR) spectroscopy data. By synthesizing insights from these orthogonal techniques, we present a self-validating workflow for the unequivocal structural confirmation of this compound, intended for researchers, analytical scientists, and quality control professionals.

Introduction: The Analytical Imperative

This compound is a molecule composed of two saturated ring systems: a cyclohexane ring attached via a C-N bond to the nitrogen atom of a morpholine ring. The absence of chromophores or complex aromatic systems makes spectroscopic analysis a non-trivial exercise in distinguishing between numerous aliphatic protons and carbons. For scientists in drug discovery and process development, confirming the integrity of this structure is a critical step. An impurity, such as an isomer or a related byproduct, could drastically alter the physicochemical and biological properties of a final active pharmaceutical ingredient (API). Therefore, a robust, multi-technique analytical approach is not merely procedural but essential for scientific integrity.

This guide moves beyond a simple presentation of data. It explains the causality behind the spectral features, providing field-proven insights into how each analytical technique interrogates a different aspect of the molecule's architecture. The combined data create a detailed molecular fingerprint, ensuring a high degree of confidence in the compound's identity and purity.

Molecular Structure and Predicted Spectroscopic Features

To effectively interpret spectral data, one must first understand the molecule's architecture and predict the expected signals. This compound possesses distinct structural motifs: a cyclohexane ring, a morpholine ring, a C-N bond linking them, and a C-O-C ether linkage within the morpholine moiety.

For clarity in the subsequent analysis, the atoms are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

Predicted Features:

-

NMR: The ¹H spectrum should show complex multiplets in the aliphatic region (1.0-4.0 ppm). Protons on carbons adjacent to the oxygen (C2/C6) will be the most downfield, while those on carbons adjacent to the nitrogen (C3/C5 and Cα) will also be shifted downfield relative to the cyclohexane protons. The ¹³C spectrum will display six distinct signals due to molecular symmetry (C2/C6, C3/C5, Cβ, Cγ are equivalent pairs).

-

Mass Spectrometry: The molecular formula C₁₀H₁₉NO gives an odd nominal molecular weight of 169, consistent with the nitrogen rule.[1][2] The molecular ion peak (M⁺) is expected at m/z 169. Fragmentation is likely to occur at the C-C bonds of the cyclohexane ring and via cleavage of the morpholine ring.

-

Infrared Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations. Key functional group absorptions will include the C-O-C ether stretch and C-N amine stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Causality: NMR Experimental Protocol

Acquiring high-quality, quantitative NMR data is not accidental; it is the result of deliberate parameter choices grounded in the physical properties of the molecule and the instrument.

Protocol: Acquiring a Quantitative ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known concentration (e.g., TMS at 0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is critical for resolving the overlapping aliphatic signals in this molecule.

-

Parameter Optimization:

-

Pulse Angle (p1): Set to a 90° pulse to ensure maximum signal excitation for a single scan, which is often sufficient for concentrated samples.[3]

-

Relaxation Delay (d1): This is the most critical parameter for quantitation. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton in the molecule.[2] For small molecules, T₁ values are typically 1-3 seconds, so a conservative d1 of 15-20 seconds is a robust starting point to ensure all protons fully relax between pulses.[4]

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient to allow the Free Induction Decay (FID) to decay fully, providing good digital resolution.[5]

-

Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans is typically adequate to achieve a high signal-to-noise ratio (S/N > 250:1), which is necessary for accurate integration.[2]

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by several overlapping multiplets in the upfield region. The chemical shifts are dictated by the electron-withdrawing effects of the nitrogen and oxygen atoms.

-

δ ~3.7 ppm (t, 4H, -O-C H₂-) : These are the protons on C2 and C6 of the morpholine ring. They are the most deshielded due to their proximity to the highly electronegative oxygen atom. They typically appear as a triplet due to coupling with the adjacent C3/C5 protons.

-

δ ~2.5 ppm (t, 4H, -N-C H₂-) : These are the protons on C3 and C5 of the morpholine ring, adjacent to the nitrogen. They are deshielded, but less so than the C2/C6 protons.

-

δ ~2.3 ppm (m, 1H, -N-C H-) : This is the single methine proton on Cα of the cyclohexane ring, directly attached to the nitrogen. Its signal is often complex and may overlap with other resonances.

-

δ ~1.0-1.8 ppm (m, 10H, Cyclohexyl -C H₂-) : These signals correspond to the remaining 10 protons on the Cβ, Cγ, and Cδ positions of the cyclohexane ring. They form a complex, overlapping series of multiplets that are difficult to resolve individually without advanced 2D NMR techniques.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments. Due to the molecule's symmetry, six distinct signals are expected. The chemical shifts are highly predictable based on proximity to the heteroatoms. Data for the protonated hydrochloride salt provides a reliable reference point for assignments.[6]

-

δ ~67 ppm (-O -CH₂-) : Carbons C2 and C6, directly attached to oxygen.

-

δ ~64 ppm (-N-C H-) : The methine carbon, Cα, attached to the nitrogen.

-

δ ~50 ppm (-N-C H₂-) : Carbons C3 and C5, adjacent to the nitrogen in the morpholine ring.

-

δ ~30 ppm (Cyclohexyl CH₂) : The Cβ carbons of the cyclohexane ring.

-

δ ~26 ppm (Cyclohexyl CH₂) : The Cδ carbon of the cyclohexane ring.

-

δ ~25 ppm (Cyclohexyl CH₂) : The Cγ carbons of the cyclohexane ring.

NMR Data Summary

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted/Referenced) [6] |

| Morpholine C2/C6 | ~3.7 ppm (t, 4H) | ~67 ppm |

| Morpholine C3/C5 | ~2.5 ppm (t, 4H) | ~50 ppm |

| Cyclohexane Cα | ~2.3 ppm (m, 1H) | ~64 ppm |

| Cyclohexane Cβ | 1.0 - 1.8 ppm (m) | ~30 ppm |

| Cyclohexane Cγ | 1.0 - 1.8 ppm (m) | ~25 ppm |

| Cyclohexane Cδ | 1.0 - 1.8 ppm (m) | ~26 ppm |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.

Trustworthiness: MS Experimental Protocol

The protocol must be designed to generate a reproducible fragmentation pattern that serves as a reliable fingerprint for the molecule.

Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and purification.

-

Ionization: Use a standard electron ionization energy of 70 eV. This high energy is crucial because it induces extensive and reproducible fragmentation, which is essential for structural elucidation and library matching.[1]

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200, to ensure capture of the molecular ion and all significant fragments.

-

Detection: Use an electron multiplier or similar detector to record the relative abundance of each ion. The resulting spectrum is normalized to the most abundant ion (the base peak), which is set to 100% relative intensity.

Analysis of the EI Mass Spectrum

The mass spectrum provides compelling evidence for the structure of this compound.

-

Molecular Ion (M⁺) Peak [m/z 169]: The peak at m/z 169 corresponds to the molecular weight of C₁₀H₁₉NO, confirming the molecular formula.[1] Its presence, even at low intensity, is a key piece of evidence.

-

Base Peak [m/z 126]: The most intense peak in the spectrum is observed at m/z 126.[1] This corresponds to the loss of a propyl radical (C₃H₇•, mass 43) from the molecular ion. This is a classic fragmentation pathway for cyclohexyl systems, involving cleavage of the cyclohexane ring.

-

Other Significant Fragments:

-

m/z 86: This fragment corresponds to the morpholinomethyl cation, [CH₂(C₄H₈NO)]⁺, formed by alpha-cleavage at the Cα-Cβ bond of the cyclohexane ring.

-

m/z 55: A common fragment in the mass spectra of cyclohexanes, corresponding to the C₄H₇⁺ cation.[1]

-

m/z 41: Another common hydrocarbon fragment, corresponding to the allyl cation C₃H₅⁺.[1]

-

Proposed Fragmentation Pathway

The major fragments can be rationalized through a logical fragmentation cascade originating from the molecular ion.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Mass Spectrometry Data Summary

| m/z | Relative Intensity | Proposed Identity | Formula |

| 169 | Low | Molecular Ion (M⁺) | [C₁₀H₁₉NO]⁺˙ |

| 126 | 100% (Base Peak) | [M - C₃H₇]⁺ | [C₇H₁₂NO]⁺ |

| 86 | Moderate | [M - C₅H₇]⁺ | [C₅H₁₂NO]⁺ |

| 55 | High | Cyclohexyl fragment | [C₄H₇]⁺ |

| 41 | High | Allyl cation | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a rapid and effective method for confirming their presence.

Authoritative Grounding: IR Experimental Protocol

The chosen method must ensure that the resulting spectrum is free of artifacts from the solvent or sampling medium.

Protocol: Acquiring a Neat ATR-IR Spectrum

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a single drop of neat (undiluted) this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹). Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance (%T) versus wavenumber (cm⁻¹).

Analysis of the IR Spectrum

The IR spectrum of this compound is relatively simple and dominated by absorptions from its aliphatic framework.

-

2950-2845 cm⁻¹ (Strong, Sharp): This region contains intense peaks corresponding to the C-H stretching vibrations of the CH₂ groups in both the cyclohexane and morpholine rings. The strength of this absorption is characteristic of molecules with a high density of sp³ C-H bonds.

-

1480-1440 cm⁻¹ (Medium): These absorptions are due to the scissoring (bending) vibrations of the CH₂ groups.

-

~1115 cm⁻¹ (Strong): This strong band is highly characteristic of the asymmetric C-O-C stretching vibration of the ether linkage within the morpholine ring. Its presence is a key diagnostic feature.

-

~1070 cm⁻¹ (Medium): This band can be attributed to C-N stretching vibrations of the tertiary amine.

Infrared Spectroscopy Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2950-2845 | Strong | C-H Stretch | Alkane (CH₂) |

| 1480-1440 | Medium | C-H Bend | Alkane (CH₂) |

| ~1115 | Strong | C-O-C Asymmetric Stretch | Ether |

| ~1070 | Medium | C-N Stretch | Tertiary Amine |

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides a complete picture. The power of this analysis lies in synthesizing the data from NMR, MS, and IR, where each result cross-validates the others to build an unassailable structural proof.

Caption: Integrated validation workflow linking spectral data to structure.

-

MS confirms the formula: The molecular ion at m/z 169 validates the molecular formula C₁₀H₁₉NO.

-

IR confirms the functional groups: Strong C-H stretches confirm the aliphatic nature, while the key C-O-C stretch at ~1115 cm⁻¹ and the C-N stretch unequivocally prove the presence of the morpholine ring's core components.

-

NMR confirms the connectivity: ¹³C NMR confirms the six unique carbon environments predicted by the structure's symmetry. ¹H NMR places the protons in the correct chemical environment, with the downfield shifts of protons near the oxygen (~3.7 ppm) and nitrogen (~2.5 ppm) perfectly matching the assignments validated by the IR data.

-

All data converge: The fragmentation pattern in the mass spectrum (loss of a propyl group) is consistent with an aliphatic cyclohexane ring, whose presence is established by the dense C-H signals in both IR and NMR. Every piece of data reinforces the others, creating a closed analytical loop.

Conclusion

The spectral analysis of this compound is a clear demonstration of fundamental analytical principles. The combined application of NMR, MS, and IR spectroscopy provides a robust and self-validating method for its structural characterization. The key identifiers are: a molecular ion at m/z 169 with a base peak at m/z 126 (MS); strong C-H and C-O-C (~1115 cm⁻¹) absorptions (IR); and characteristic downfield shifts for morpholine protons adjacent to oxygen (~3.7 ppm) and nitrogen (~2.5 ppm) along with six unique carbon signals (NMR). This integrated approach ensures the highest level of confidence for researchers and drug development professionals relying on the structural integrity of this important synthetic building block.

References

- 1. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine, 4-cyclohexyl- [webbook.nist.gov]

- 3. PubChemLite - this compound (C10H19NO) [pubchemlite.lcsb.uni.lu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597) [hmdb.ca]

- 6. dev.spectrabase.com [dev.spectrabase.com]

1H NMR spectrum of 4-Cyclohexylmorpholine

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Cyclohexylmorpholine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural nuances revealed by ¹H NMR spectroscopy. We will explore the theoretical underpinnings of the spectrum, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the chemical shifts, coupling constants, and signal multiplicities. The guide emphasizes the conformational dynamics of the cyclohexyl and morpholine rings and their impact on the resulting spectrum, providing a framework for the structural elucidation of related N-substituted heterocyclic compounds.

Introduction: The Structural Significance of this compound

This compound (C₁₀H₁₉NO) is a tertiary amine featuring a morpholine ring N-substituted with a cyclohexyl group.[1][2] This compound serves as a valuable scaffold in medicinal chemistry and materials science. The morpholine moiety, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a common feature in numerous approved drugs due to its favorable physicochemical properties, including aqueous solubility and metabolic stability. The cyclohexyl group introduces lipophilicity and conformational complexity.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.[3] It provides precise information about the electronic environment of each proton, their spatial relationships, and the conformational dynamics of the ring systems. The spectrum of this compound is particularly insightful, showcasing the distinct signals from the morpholine and cyclohexane protons and the influence of the nitrogen atom on adjacent nuclei.

Core Principles of ¹H NMR for Conformational Analysis

The six-membered morpholine and cyclohexane rings predominantly adopt a chair conformation to minimize steric and torsional strain.[4][5] In this conformation, protons are oriented in either axial or equatorial positions.

-

Axial vs. Equatorial Protons: Axial protons are parallel to the principal axis of the ring, while equatorial protons are positioned around the ring's equator. These two environments are magnetically distinct. Typically, axial protons in a cyclohexane ring are shielded (appear at a lower chemical shift or more "upfield") compared to their geminal equatorial counterparts.[6][7] This difference, often around 0.5 ppm, is attributed to the magnetic anisotropy of C-C single bonds.[6]

-

Ring Inversion: At room temperature, both the cyclohexane and morpholine rings undergo rapid ring-flipping, where axial protons become equatorial and vice versa.[5][8] Because this process is faster than the NMR timescale, the spectrometer observes an averaged signal for the axial and equatorial protons of a given CH₂ group.[8] This leads to fewer and broader signals than would be expected from a static, "frozen" conformation.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Materials and Instrumentation

-

Analyte: this compound (>98% purity)

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance series)

-

NMR Tubes: 5 mm high-precision NMR tubes

Sample Preparation Workflow

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. The choice of solvent is critical; CDCl₃ is a standard, relatively non-polar solvent that readily dissolves this compound and has a residual proton signal (CHCl₃) at δ 7.26 ppm, which serves as a secondary internal reference. TMS is the primary reference (δ 0.00 ppm).[9]

Workflow Diagram:

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial. Causality: This concentration ensures a good signal-to-noise ratio without causing issues with solution viscosity or signal broadening.

-

Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing TMS to the vial. Causality: TMS provides a zero-point reference for the chemical shift scale, crucial for accurate data reporting.[9]

-

Homogenization: Vortex the sample gently until the solid is completely dissolved. A clear, homogeneous solution is required for a high-resolution spectrum.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm. Causality: This height ensures the sample is centered within the detection coils of the NMR probe for optimal signal detection and shimming.

-

Locking and Shimming: Insert the tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. The field is then "shimmed" by adjusting currents in the shim coils to maximize its homogeneity, resulting in sharp, well-defined peaks.

-

Acquisition: Acquire the ¹H NMR data. A standard experiment involves 8 to 16 scans, which are averaged to improve the signal-to-noise ratio.

Spectral Interpretation and Data Analysis

The ¹H NMR spectrum of this compound is a composite of signals from the morpholine and cyclohexyl protons. Due to the rapid chair-chair interconversion at room temperature, we observe averaged signals for the methylene (CH₂) protons on both rings.[8][10]

Molecular Structure with Proton Labeling:

Caption: Structure of this compound with key proton environments labeled.

Analysis of the Morpholine Ring Signals

The morpholine ring contains two distinct types of methylene protons: those adjacent to the nitrogen (Hd) and those adjacent to the oxygen (He).

-

Protons adjacent to Oxygen (He, -O-CH₂-): These protons typically appear as a multiplet (often resembling a triplet) around δ 3.70 - 3.80 ppm . The electronegative oxygen atom strongly deshields these protons, shifting them downfield.[11]

-

Protons adjacent to Nitrogen (Hd, -N-CH₂-): These protons appear as a multiplet (often resembling a triplet) around δ 2.45 - 2.55 ppm . The nitrogen atom is also electronegative but less so than oxygen, resulting in a less pronounced downfield shift.[12]

The "triplet-like" appearance of these signals is characteristic of an AA'XX' spin system in a fixed chair conformation, where coupling between adjacent axial and equatorial protons leads to a complex multiplet that simplifies to a pseudo-triplet due to rapid conformational averaging.[13][14]

Analysis of the Cyclohexyl Ring Signals

The cyclohexyl ring has multiple proton environments. The methine proton (Ha) attached to the same carbon as the morpholine nitrogen is the most distinct.

-

Methine Proton (Ha, -N-CH-): This single proton appears as a multiplet downfield from the other cyclohexyl protons, typically around δ 2.25 - 2.40 ppm . Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

-

Methylene Protons (Hb, Hc): The remaining 10 protons on the cyclohexyl ring are methylene protons. Due to rapid ring inversion, they are not resolved into distinct axial and equatorial signals at room temperature.[5] They produce a series of complex, overlapping multiplets in the upfield region of the spectrum, generally between δ 1.00 - 1.90 ppm .[3] Protons further from the nitrogen atom will be more shielded and appear at the lower end of this range.

Summary of Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts, multiplicities, and integrations for this compound in CDCl₃.

| Proton Label | Position | Predicted δ (ppm) | Multiplicity | Integration |

| He | Morpholine (-O-CH₂-) | 3.70 - 3.80 | Multiplet (t-like) | 4H |

| Hd | Morpholine (-N-CH₂-) | 2.45 - 2.55 | Multiplet (t-like) | 4H |

| Ha | Cyclohexyl (-N-CH-) | 2.25 - 2.40 | Multiplet | 1H |

| Hb, Hc | Cyclohexyl (other CH₂) | 1.00 - 1.90 | Overlapping Multiplets | 10H |

Conclusion

The ¹H NMR spectrum of this compound provides a textbook example of how chemical environment and conformational dynamics influence proton resonance signals. The distinct signals for the morpholine protons adjacent to the oxygen and nitrogen atoms, the unique downfield shift of the cyclohexyl methine proton, and the broad, overlapping signals of the remaining cyclohexyl protons are all consistent with the molecule's known structure. This guide provides a robust framework for the acquisition and interpretation of this spectrum, serving as a valuable resource for scientists engaged in the synthesis and characterization of heterocyclic compounds. The principles outlined herein—from sample preparation to the detailed analysis of ring conformations—are broadly applicable in the field of organic structural elucidation.

References

- 1. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine, 4-cyclohexyl- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mriquestions.com [mriquestions.com]

- 7. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Cyclohexylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 4-cyclohexylmorpholine. As a molecule of interest in various chemical and pharmaceutical research domains, a thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This document offers a detailed, experience-driven perspective on the acquisition and interpretation of its ¹³C NMR spectrum.

Introduction: The Significance of this compound and ¹³C NMR Spectroscopy

This compound (C₁₀H₁₉NO) is a tertiary amine featuring a cyclohexane ring attached to the nitrogen atom of a morpholine ring.[1] Its structural motifs are found in various biologically active molecules, making it a relevant scaffold in medicinal chemistry and drug development. Furthermore, it serves as an important intermediate in organic synthesis.[1]

¹³C NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the carbon framework of a molecule by probing the magnetic properties of the ¹³C isotope. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its position (chemical shift) being highly sensitive to its local electronic environment. This allows for the unambiguous assignment of each carbon atom, providing a veritable fingerprint of the molecule's structure.

The Causality Behind Experimental Choices: A Robust Protocol for ¹³C NMR Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the obtained data.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum of this compound

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of high-purity this compound. The use of a sufficient quantity of sample is critical to overcome the low natural abundance of the ¹³C isotope (approximately 1.1%).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the chemical shifts of the solute. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed to aid dissolution. A homogenous solution is essential for acquiring sharp and well-resolved NMR signals.

-

-

Instrumental Parameters:

-

The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for the ¹H frequency) to ensure adequate signal dispersion.

-

A standard single-pulse experiment with proton decoupling is typically employed. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

-

A sufficient number of scans (e.g., 128 or more) should be acquired to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.

-

A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between scans, which is important for obtaining quantitative information if desired.

-

-

Data Processing:

-

The acquired free induction decay (FID) is transformed into the frequency domain spectrum using a Fourier transform.

-

The spectrum is then phased and baseline corrected to ensure accurate peak picking and integration.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

-

Caption: A streamlined workflow for acquiring a high-quality ¹³C NMR spectrum.

¹³C NMR Chemical Shifts and Structural Assignment of this compound

Due to the unavailability of experimentally verified ¹³C NMR data in readily accessible databases at the time of this writing, the following chemical shifts are based on computational prediction using established algorithms. These predicted values provide a reliable estimation for the purposes of structural verification.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1' | 62.5 |

| C2', C6' | 48.2 |

| C3', C5' | 67.1 |

| C1 | 30.5 |

| C2, C6 | 26.5 |

| C3, C5 | 25.0 |

| C4 | 26.0 |

Note: These values are predicted and may vary slightly from experimental data.

Structural Assignment and Rationale

The assignment of each signal to a specific carbon atom is based on fundamental principles of ¹³C NMR spectroscopy, including the effects of electronegativity and the number of attached protons.

Caption: Molecular structure of this compound with carbon numbering.

-

Morpholine Ring:

-

C3' and C5' (67.1 ppm): These carbons are adjacent to the highly electronegative oxygen atom. This proximity deshields the carbon nuclei, causing their signals to appear at a higher chemical shift (downfield).

-

C2' and C6' (48.2 ppm): These carbons are adjacent to the nitrogen atom. While nitrogen is also electronegative, its effect is less pronounced than that of oxygen, resulting in a more upfield chemical shift compared to C3' and C5'.

-

-

Cyclohexane Ring:

-

C1' (62.5 ppm): This is the carbon atom of the cyclohexane ring directly attached to the nitrogen of the morpholine ring. The direct attachment to the electronegative nitrogen atom causes a significant downfield shift compared to the other cyclohexane carbons.

-

C1 (30.5 ppm), C2, C6 (26.5 ppm), C3, C5 (25.0 ppm), and C4 (26.0 ppm): These are the remaining methylene (-CH₂-) carbons of the cyclohexane ring. Their chemical shifts are in the typical range for aliphatic carbons. The subtle differences in their shifts are due to their relative positions to the morpholine substituent.

-

Factors Influencing ¹³C NMR Chemical Shifts

It is imperative for researchers to understand that several factors can influence the precise chemical shifts observed in an experimental spectrum.

-

Solvent Effects: The choice of deuterated solvent can cause slight variations in chemical shifts due to interactions between the solvent and the analyte. These solvent effects can be particularly noticeable for carbons near polar functional groups.

-

Temperature: Temperature can affect molecular motion and conformational equilibria, which in turn can lead to changes in chemical shifts. Recording the temperature at which the spectrum was acquired is good practice.

-

Concentration: At high concentrations, intermolecular interactions can sometimes lead to minor shifts in the observed resonances.

Conclusion: A Powerful Tool for Structural Verification

This in-depth guide provides a comprehensive overview of the ¹³C NMR chemical shifts of this compound, grounded in established scientific principles and field-proven methodologies. The provided protocol for data acquisition ensures the generation of reliable and reproducible results. The detailed analysis and assignment of the predicted chemical shifts offer a robust framework for the structural verification of this important compound. For professionals in research and drug development, a thorough understanding of these spectral characteristics is fundamental for ensuring the identity, purity, and quality of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Cyclohexylmorpholine

This guide provides a detailed exploration of the mass spectrometric behavior of 4-cyclohexylmorpholine, a compound of interest in various chemical and pharmaceutical research areas. We will delve into the fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights into the underlying fragmentation mechanisms. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and compound identification.

Introduction: The Significance of this compound and its Mass Spectrometric Analysis

This compound (C₁₀H₁₉NO, Molecular Weight: 169.26 g/mol ) is a tertiary amine featuring a cyclohexane ring attached to a morpholine nucleus.[1][2] This structure is a common scaffold in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[3] When a molecule is introduced into a mass spectrometer, it is first ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, allowing for its structural characterization.[3][4] This guide will focus on two common ionization techniques: Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that typically produces a protonated molecule, which can then be subjected to collision-induced dissociation (CID) for structural analysis.[5][6]

Electron Ionization (EI) Mass Spectrometry of this compound

Under electron ionization, this compound undergoes significant fragmentation. The resulting mass spectrum is characterized by a series of fragment ions that provide valuable structural information.

General Principles of Amine Fragmentation in EI-MS

The fragmentation of amines under EI-MS is governed by several key principles:

-

The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound, with one nitrogen atom, has a molecular weight of 169, consistent with this rule.[7]

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.[8][9][10]

Observed Fragmentation of this compound

The electron ionization mass spectrum of this compound displays a discernible molecular ion peak (M⁺˙) at m/z 169, although its intensity may be low. The most prominent peak, often the base peak, is observed at m/z 126 .[1] Other significant fragments are also present, arising from cleavages within the cyclohexyl and morpholine rings.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 169 | [C₁₀H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [C₈H₁₂NO]⁺ | α-cleavage with loss of a propyl radical (C₃H₇•) from the cyclohexyl ring |

| 100 | [C₆H₁₄N]⁺ | α-cleavage with loss of the morpholine ring |

| 86 | [C₅H₁₂N]⁺ | Cleavage of the morpholine ring |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the morpholine ring |

Mechanistic Elucidation of Key Fragmentation Pathways

The formation of the major fragment ions can be rationalized through established fragmentation mechanisms.

The base peak at m/z 126 is a result of a characteristic α-cleavage initiated by the nitrogen atom, followed by a ring-opening of the cyclohexyl moiety and subsequent loss of a propyl radical.

Caption: Proposed EI fragmentation pathway for the formation of the m/z 126 ion.

Cleavage of the morpholine ring can also occur, leading to characteristic ions at m/z 86 and 56. This is often initiated by an α-cleavage adjacent to the oxygen atom, followed by further fragmentation.

Caption: Fragmentation cascade of the morpholine moiety in EI-MS.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) of this compound

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 170 for this compound. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).

General Principles of ESI-MS/MS of Amines

In positive-ion ESI, amines are readily protonated at the nitrogen atom. The fragmentation of the resulting [M+H]⁺ ion under CID conditions often involves the cleavage of bonds adjacent to the charge site. The fragmentation pathways can be influenced by the collision energy applied.[11][12]

Predicted Fragmentation of Protonated this compound

The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several pathways, primarily involving the morpholine ring and the cyclohexyl group.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 170 | 114 | 56 (C₄H₈) | Loss of butene from the cyclohexyl ring |

| 170 | 88 | 82 (C₆H₁₀) | Loss of cyclohexene |

| 170 | 86 | 84 (C₆H₁₂) | Loss of cyclohexane |

| 170 | 57 | 113 (C₆H₁₁NO) | Formation of the cyclohexyl cation |

Mechanistic Elucidation of Key ESI-MS/MS Fragmentation Pathways

The fragmentation of the protonated molecule is driven by the stability of the resulting product ions and neutral losses.

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectrometric analysis of this compound, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

GC Conditions:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound and extract the corresponding mass spectrum. Compare the obtained spectrum with a reference library (e.g., NIST).

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

Objective: To investigate the collision-induced dissociation of protonated this compound.

Methodology:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

-

LC Conditions (for separation if necessary, or direct infusion):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the compound.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan: Scan for the [M+H]⁺ ion at m/z 170.

-

MS/MS Scan: Isolate the precursor ion at m/z 170 and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

-

-

Data Analysis: Analyze the product ion spectra to identify the characteristic fragment ions and their relative abundances at different collision energies.

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound provides a wealth of structural information. Under electron ionization, the molecule undergoes characteristic α-cleavage, leading to a prominent fragment at m/z 126, along with other ions resulting from the fragmentation of the cyclohexyl and morpholine rings. In electrospray ionization, the protonated molecule can be subjected to collision-induced dissociation to yield a different set of fragment ions, which are also structurally informative. By understanding these fragmentation pathways and utilizing standardized analytical protocols, researchers can confidently identify and characterize this compound in a variety of applications.

References

- 1. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine, 4-cyclohexyl- [webbook.nist.gov]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to the FT-IR Analysis of 4-Cyclohexylmorpholine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 4-Cyclohexylmorpholine (C₁₀H₁₉NO) using Fourier-Transform Infrared (FT-IR) Spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles of vibrational spectroscopy as applied to this molecule, outlines a robust experimental protocol for acquiring high-quality spectral data, and offers a detailed interpretation of the resulting spectrum. By correlating specific absorption bands to the molecule's distinct functional groups—the cyclohexyl ring, the tertiary amine, and the ether linkage within the morpholine moiety—this guide serves as an authoritative resource for the structural characterization and identification of this compound.

Introduction: The Molecule and the Method

This compound is a tertiary amine featuring a cyclohexane ring attached to the nitrogen atom of a morpholine heterocycle.[1][2][3][4] Its structure combines the features of a saturated hydrocarbon ring with the polar functionalities of an ether (C-O-C) and a tertiary amine (C-N) within the morpholine ring. This unique combination of functional groups makes FT-IR spectroscopy an exceptionally powerful tool for its characterization.

FT-IR spectroscopy operates on the principle that covalent bonds within a molecule are not rigid; they vibrate by stretching and bending at specific, quantized frequencies.[5] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint."[5][6] For a non-linear molecule like this compound, the number of fundamental vibrational modes can be calculated as 3N-6, where N is the number of atoms, leading to a complex and information-rich spectrum.[7] This guide will systematically deconstruct this spectrum to reveal a detailed structural portrait of the molecule.

Molecular Structure and Predicted Vibrational Modes

The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. A causal analysis begins with understanding the vibrations expected from each functional group.

The Cyclohexyl and Morpholine Aliphatic C-H Framework

Both the cyclohexane and morpholine rings are saturated aliphatic structures rich in methylene (CH₂) groups. These give rise to some of the most prominent peaks in the spectrum.

-

C-H Asymmetric and Symmetric Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.[6][8] Typically, the asymmetric CH₂ stretching vibration appears at a higher wavenumber (~2930 cm⁻¹) than the symmetric stretching vibration (~2850 cm⁻¹).[8][9] These bands are characteristic of sp³-hybridized carbon-hydrogen bonds.

-

C-H Bending Vibrations: The deformation of C-H bonds produces several bands in the fingerprint region. The most notable is the CH₂ scissoring (bending) vibration, which typically appears as a distinct band around 1450-1460 cm⁻¹.[8][10][11] Other bending modes like wagging and twisting occur at lower wavenumbers and contribute to the complexity of the fingerprint region.[8]

The Morpholine Ring: Key Heteroatomic Functional Groups

The morpholine ring contains two key heteroatomic functional groups that provide definitive spectral markers.

-

C-O-C Asymmetric Stretching (Ether): The ether linkage within the morpholine ring is expected to produce a strong and characteristic absorption band. For cyclic ethers, this asymmetric C-O-C stretch typically appears in the 1150-1050 cm⁻¹ range.[12] This peak is often one of the most intense in the fingerprint region, serving as a reliable indicator of the morpholine ring's presence.

-

C-N Stretching (Tertiary Aliphatic Amine): The stretching vibration of the C-N bond in a tertiary aliphatic amine gives rise to absorptions in the 1250-1000 cm⁻¹ region.[13] These bands can be of medium to weak intensity and may overlap with other vibrations, such as C-C stretching and C-H bending modes, making definitive assignment challenging without considering the full spectral context.

The logical relationship between the structure of this compound and its primary vibrational modes is visualized below.

References

- 1. Morpholine, 4-cyclohexyl- [webbook.nist.gov]

- 2. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H19NO) [pubchemlite.lcsb.uni.lu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

Introduction to 4-Cyclohexylmorpholine: A Molecule of Duality

An In-depth Technical Guide to the Solubility of 4-Cyclohexylmorpholine in Common Organic Solvents: A Predictive Framework and Methodological Approach

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the limited availability of public, empirical solubility data for this compound, this document presents a predictive framework grounded in fundamental principles of chemical interactions. We analyze the molecule's unique structural features—a non-polar cyclohexane moiety and a polar morpholine ring—to forecast its solubility behavior across a range of common organic solvents. Furthermore, this guide offers a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate reliable data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solution behavior to optimize reaction conditions, purification processes, and formulation development.